molecular formula C21H24N2O4 B2758019 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941978-55-8

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2758019
CAS RN: 941978-55-8
M. Wt: 368.433
InChI Key: ZNQQHRACPATBOL-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DMOP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzamide derivatives, and its chemical structure is composed of a benzene ring, two methoxy groups, a piperidine ring, and a carbonyl group.

Scientific Research Applications

Antipsychotic Agents Development

A study by Högberg et al. (1990) explores the synthesis of related compounds including a 2,4-dimethoxy analogue, focusing on their antidopaminergic properties. This research supports the potential use of these compounds in developing antipsychotic medications with a low tendency to induce extrapyramidal side effects, which are common with traditional antipsychotics (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).

Anticancer Research

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including 2,3,4-trimethoxyphenyl derivatives, evaluating their anticancer activity against several cancer cell lines. The study indicates that these compounds show moderate to excellent anticancer activities, suggesting their potential use in cancer treatment (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Cancer Stem Cell Targeting

Bhat et al. (2016) focused on designing, synthesizing, and evaluating novel benzamide derivatives, including 2,4-dimethoxy analogues, for antitumor activity against cancer stem cells. The study highlights the importance of targeting cancer stem cells as a strategy to combat cancer more effectively, with certain compounds showing significant activity (Bhat, M. A., Al‐Dhfyan, A., & Al-Omar, M., 2016).

Dopamine Receptor Binding Studies

Bishop et al. (1991) synthesized a range of benzamides, including 2,3-dimethoxy-5-(fluoroalkyl)-substituted derivatives, to evaluate as dopamine D2 receptor ligands. The study underscores the potential of these compounds for in vivo positron emission tomography (PET) studies based on their selective high potency binding affinity for the D2 receptor, which could be significant for neurological research (Bishop, J., Mathis, C., Gerdes, J., Whitney, J., Eaton, A. M., & Mailman, R., 1991).

Orexin-1 Receptor Mechanisms in Binge Eating

Piccoli et al. (2012) explored the effects of specific orexin receptor antagonists in a binge eating model in rats, highlighting the role of orexin-1 receptor mechanisms in compulsive food consumption. This research has implications for understanding and potentially treating eating disorders with a compulsive component, pointing towards the relevance of targeting specific neural pathways (Piccoli, L., M. Bonaventura, M., Cifani, C., Costantini, V. J. A., Massagrande, M., Montanari, D., Martinelli, P., Antolini, M., Ciccocioppo, R., Massi, M., Merlo-Pich, E., Fabio, R., & Corsi, M., 2012).

properties

IUPAC Name

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-12-15(7-10-18(14)23-11-5-4-6-20(23)24)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQQHRACPATBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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